Furanone C-30

Antibiofilm Pseudomonas aeruginosa Quorum Sensing Inhibition

Researchers studying Pseudomonas aeruginosa virulence often face inconsistent activity from natural QS inhibitors. Furanone C-30 solves this by providing robust, reproducible inhibition of both las and rhl systems. - Dual LasR/RhlR inhibition with 100% biofilm inhibition at 256-512 µg/mL. - Well-characterized tool compound with an IC50 of 15 µM for biofilm inhibition. - Enables dissection of QS-regulated virulence factor expression and swarming motility. This synthetic halogenated furanone offers a reliable, potent, and widely cited chemical probe for anti-virulence research and SAR studies.

Molecular Formula C5H2Br2O2
Molecular Weight 253.88 g/mol
Cat. No. B1674274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuranone C-30
SynonymsFuranone C-30
Molecular FormulaC5H2Br2O2
Molecular Weight253.88 g/mol
Structural Identifiers
SMILESC1=C(C(=CBr)OC1=O)Br
InChIInChI=1S/C5H2Br2O2/c6-2-4-3(7)1-5(8)9-4/h1-2H/b4-2-
InChIKeyDPGLBHQUHFJRJS-RQOWECAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Furanone C-30 for Quorum Sensing Research: Baseline Specifications and In-Class Positioning


Furanone C-30 (CAS 247167-54-0) is a synthetic halogenated furanone that functions as a potent inhibitor of bacterial quorum sensing (QS), the cell-to-cell communication system regulating virulence factor expression and biofilm formation in pathogenic bacteria [1]. Structurally, it is a brominated derivative of natural furanone compounds originally isolated from the marine red alga Delisea pulchra [2]. Unlike its naturally occurring parent compounds, which show no activity against Pseudomonas aeruginosa, Furanone C-30 has been specifically optimized to inhibit the QS systems of this clinically significant opportunistic pathogen [1]. This compound represents a foundational tool compound in anti-virulence research, enabling the dissection of QS-regulated pathways without exerting direct bactericidal or bacteriostatic effects [2].

Why Furanone C-30 Cannot Be Substituted by Natural Furanones or Simple Analogs


Simple substitution of Furanone C-30 with natural furanones or alternative QS inhibitors is not scientifically justifiable due to profound differences in target specificity and potency. Critically, natural furanone compounds from Delisea pulchra exhibit no activity against the Pseudomonas aeruginosa QS system, while Furanone C-30 demonstrates robust inhibition [1]. Furthermore, even closely related synthetic halogenated furanones (such as the gem-dibromo analog GBr) exhibit distinct potency profiles, with GBr demonstrating superior in vivo efficacy in murine infection models compared to C-30 [2]. These findings underscore that the specific halogenation pattern and side-chain configuration are critical determinants of activity, precluding generic interchangeability.

Quantitative Differentiation of Furanone C-30 from Key Analogs and Alternatives


Comparative Biofilm Inhibition Potency of Furanone C-30 vs. Ellagic Acid C11 Against P. aeruginosa

Furanone C-30 demonstrates substantially greater biofilm inhibitory and eradication activity against P. aeruginosa compared to ellagic acid C11. At a concentration of 512 µg/mL, Furanone C-30 achieved 100% biofilm inhibition and 92.9% biofilm eradication, whereas ellagic acid C11 achieved only 41.6% inhibition and 33.1% eradication at the same concentration [1].

Antibiofilm Pseudomonas aeruginosa Quorum Sensing Inhibition

In Vivo Efficacy Comparison of Furanone C-30 with GBr Furanone in a Murine Abscess Model

In a direct in vivo comparison using a murine cutaneous abscess model infected with P. aeruginosa PA14, the gem-dibromo analog (GBr) at 25 µM and 50 µM significantly decreased necrosis formation and systemic bacterial spread more efficiently than Furanone C-30 at 50 µM [1].

In Vivo Anti-virulence Pseudomonas aeruginosa

QS Inhibitor IC50 for Biofilm Inhibition in P. aeruginosa: Furanone C-30 vs. EGCG

Furanone C-30 exhibits an IC50 of 15 µM for biofilm inhibition in P. aeruginosa, targeting the las/rhl QS systems and downregulating pel/psl exopolysaccharides. In comparison, the plant-derived QS inhibitor epigallocatechin gallate (EGCG) has a reported IC50 of 75 µg/mL for biofilm inhibition [1].

Biofilm Quorum Sensing IC50

Comparative Efficacy of Furanone C-30 and Cinnamaldehyde on Uropathogenic E. coli Pathogenicity

In a study assessing the long-term effects of QS inhibitors on uropathogenic E. coli (UPEC), exposure to Furanone C-30 decreased relative pathogenicity in 6 out of 8 clinical isolates. In contrast, exposure to cinnamaldehyde increased relative pathogenicity in 4 out of 8 isolates, as assessed in a Galleria mellonella infection model [1].

Uropathogenic E. coli Anti-virulence Galleria mellonella

Resistance Development Profile: Furanone C-30 vs. 5-Fluorouracil in P. aeruginosa Clinical Isolates

A study investigating quorum-quenching compounds found that the effectiveness of Furanone C-30 and 5-fluorouracil varies significantly across clinical isolates of P. aeruginosa. While both compounds inhibit pathogenicity in laboratory strains PA01 and PA14, their activity in clinical isolates is highly variable, and resistance to Furanone C-30 can emerge rapidly due to mutations that increase efflux pump (MexAB-OprM) activity [1][2].

Antimicrobial Resistance Quorum Quenching Clinical Isolates

Target Engagement and Mechanism of Action: Furanone C-30 Binds LasR and Inhibits RhlR

Molecular studies reveal that Furanone C-30 binds directly to the ligand-binding site of the LasR receptor in P. aeruginosa, preventing the productive conformational changes required for its function as a QS transcriptional regulator. Critically, it also inhibits RhlR, a second major QS regulator, independently of LasR, indicating a complex, multi-target mechanism that distinguishes it from simpler QS inhibitors [1].

LasR RhlR Molecular Mechanism

Optimal Research and Industrial Applications for Furanone C-30


Standardized Tool Compound for Pseudomonas aeruginosa QS Studies

Furanone C-30 is the preeminent chemical probe for dissecting the las and rhl quorum sensing systems in P. aeruginosa. Its well-characterized dual-inhibitory mechanism against LasR and RhlR [1] and robust antibiofilm activity (100% inhibition at 256-512 µg/mL) [2] make it the gold standard for mechanistic and phenotypic assays in laboratory strains. Researchers can rely on its consistent and potent activity to generate reproducible, high-quality data on QS-regulated virulence factors, biofilm formation, and swarming motility.

In Vivo Anti-Virulence Studies in Murine Infection Models

For researchers investigating anti-virulence therapies in vivo, Furanone C-30 provides a moderately effective, yet highly characterized, compound for proof-of-concept studies. While more potent analogs like GBr may offer greater efficacy in some models [1], Furanone C-30 remains a widely cited reference for demonstrating the therapeutic potential of QS inhibition in murine pulmonary and abscess models. Its ability to reduce pathogenicity without direct killing supports its use in combination therapies aimed at reducing antibiotic tolerance.

Development of Anti-Biofilm Coatings for Medical Devices

Given its capacity to significantly inhibit biofilm formation in multiple species including P. aeruginosa and S. mutans [1], and its ability to reduce the pathogenicity of uropathogenic E. coli without promoting cross-resistance [2], Furanone C-30 is a leading candidate for incorporation into anti-biofilm coatings for urinary catheters, endotracheal tubes, and other indwelling medical devices. Its mechanism of action—disrupting bacterial communication rather than killing—offers a promising strategy for preventing device-associated infections without the strong selective pressure that drives antibiotic resistance.

Reference Standard for SAR and Next-Generation Furanone Development

Furanone C-30 serves as the critical benchmark in structure-activity relationship (SAR) studies aimed at developing novel furanone-based QS inhibitors with improved potency, stability, or resistance profiles. Its established IC50 for biofilm inhibition (15 µM) [1] and known liabilities (e.g., susceptibility to efflux pump-mediated resistance [2]) provide a clear baseline against which new synthetic analogs can be quantitatively compared and optimized for enhanced clinical and industrial utility.

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